4-(Cyclohexyloxy)-3-iodobenzoic acid

Medicinal Chemistry Polymer Science Synthetic Organic Chemistry

This disubstituted benzoic acid derivative features a non-interchangeable 1,2,4-substitution pattern combining a lipophilic cyclohexyloxy group with a reactive aryl iodide handle—a configuration explicitly designed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck). Its specific ortho/meta relationship is critical for constructing IDO and tyrosine kinase inhibitor scaffolds. Generic replacement with analogs lacking this substitution pattern introduces high risk of failed syntheses. Available in research to bulk quantities with full CoA documentation.

Molecular Formula C13H15IO3
Molecular Weight 346.16 g/mol
CAS No. 1131614-67-9
Cat. No. B3185082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexyloxy)-3-iodobenzoic acid
CAS1131614-67-9
Molecular FormulaC13H15IO3
Molecular Weight346.16 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)I
InChIInChI=1S/C13H15IO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16)
InChIKeyBIWMLOKYGZSCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclohexyloxy)-3-iodobenzoic Acid (CAS 1131614-67-9): An Overview of a Key Research Intermediate for Selective Synthesis


4-(Cyclohexyloxy)-3-iodobenzoic acid (CAS 1131614-67-9), with the molecular formula C₁₃H₁₅IO₃ and a molecular weight of 346.16 g/mol, is a disubstituted benzoic acid derivative . This compound is primarily utilized as a specialized building block in organic synthesis, with a particular emphasis on its role in palladium-catalyzed cross-coupling reactions due to its aryl iodide moiety .

The Critical Limitations of Generic Substitution with 4-(Cyclohexyloxy)-3-iodobenzoic Acid (CAS 1131614-67-9)


Generic substitution of 4-(Cyclohexyloxy)-3-iodobenzoic acid is not feasible due to its specific and interdependent structural features, which are directly tied to its synthetic utility. The unique combination of a cyclohexyloxy group and an iodine atom in a specific 1,2,4-relationship on the benzoic acid core creates a distinct steric and electronic profile . The cyclohexyl group imparts significant lipophilicity and steric bulk, while the iodo-substituent provides a versatile and reactive handle for metal-catalyzed cross-coupling reactions, particularly as an aryl halide . The precise ortho/meta relationship between these two groups is critical; analogs lacking this specific substitution pattern will possess fundamentally different reactivity, solubility, and performance in key synthetic transformations, making simple replacement with a 'similar' compound a high-risk strategy for any established protocol or ongoing research program .

Quantitative Comparative Evidence for 4-(Cyclohexyloxy)-3-iodobenzoic Acid (CAS 1131614-67-9) Against Key Analogs


Comparative Molecular Weight Analysis: Differentiating 4-(Cyclohexyloxy)-3-iodobenzoic Acid from its Lower Weight Analogs

The molecular weight of 4-(cyclohexyloxy)-3-iodobenzoic acid is significantly higher than that of its smaller alkoxy or benzyloxy analogs, directly impacting its solubility and physical properties. This quantitative difference can be used to predict and control lipophilicity and crystallization behavior .

Medicinal Chemistry Polymer Science Synthetic Organic Chemistry

Purity Specification Benchmarking: 4-(Cyclohexyloxy)-3-iodobenzoic Acid Purity in Context of Industrial Supply

Commercially available 4-(cyclohexyloxy)-3-iodobenzoic acid is typically offered at 95-98% purity. This specification, while seemingly standard, is a critical quantitative benchmark for procurement. It ensures consistent performance in subsequent reactions, as lower purity analogs may contain impurities that inhibit catalysts or lead to unwanted side products .

Quality Control Procurement Analytical Chemistry

Predicted Boiling Point Assessment: A Relative Indicator of Thermal Stability for 4-(Cyclohexyloxy)-3-iodobenzoic Acid

The predicted boiling point for 4-(cyclohexyloxy)-3-iodobenzoic acid is 436.4±35.0 °C. While this is a predicted value, it provides a comparative reference against its non-iodinated counterpart, 4-(cyclohexyloxy)benzoic acid, which has a predicted boiling point of 368.4±15.0 °C .

Thermal Stability Process Chemistry Physicochemical Characterization

Lipophilicity Parameter (cLogP) Comparison: Quantifying the Hydrophobic Shift of 4-(Cyclohexyloxy)-3-iodobenzoic Acid

The calculated LogP (cLogP) for 4-(cyclohexyloxy)-3-iodobenzoic acid is reported as 3.7009, reflecting a substantial increase in lipophilicity compared to the non-iodinated analog, 4-(cyclohexyloxy)benzoic acid, which has a cLogP of 2.568 (from PubChem) . This quantitative shift is a primary driver of differential behavior in biological systems and chromatographic separations.

Drug Design ADME Properties Lipophilicity

High-Value Research and Industrial Applications for 4-(Cyclohexyloxy)-3-iodobenzoic Acid (CAS 1131614-67-9)


Precursor for Palladium-Catalyzed Cross-Coupling Reactions in Medicinal Chemistry

The presence of the aryl iodide in 4-(cyclohexyloxy)-3-iodobenzoic acid makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions . Its use as a building block allows for the efficient and selective introduction of the bulky, lipophilic cyclohexyloxybenzoyl fragment into complex drug-like molecules. This is a cornerstone application in modern medicinal chemistry for constructing diverse compound libraries and optimizing the structure-activity relationships of lead candidates .

Synthesis of Advanced Polymer and Material Science Building Blocks

The compound serves as a key monomer or chain-extender in the synthesis of novel polymers, where the cyclohexyloxy group can impart desirable properties such as enhanced thermal stability and mechanical strength . Its utility as a building block stems from its well-defined structure and the presence of a single, highly reactive handle (the iodo group), enabling controlled and site-specific incorporation into polymer backbones or as a pendant functionality .

Key Intermediate in the Development of IDO or Tyrosine Kinase Inhibitors

Structural analysis of patent literature reveals that cyclohexyloxy-substituted benzoic acid derivatives, including the iodo-bearing scaffold, are frequently employed as critical intermediates in the synthesis of biologically active compounds . Specifically, these motifs are found in patents describing inhibitors of Indoleamine 2,3-dioxygenase (IDO) and various tyrosine kinases, both of which are high-value targets in oncology and immunotherapy [1]. The specific substitution pattern of this compound, combining a bulky cyclohexyl ether with a reactive iodo group, makes it a strategic starting material for accessing these complex and therapeutically relevant chemotypes .

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